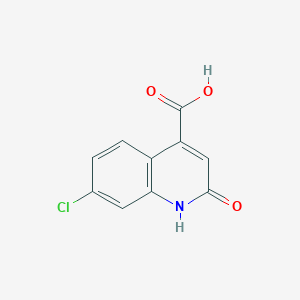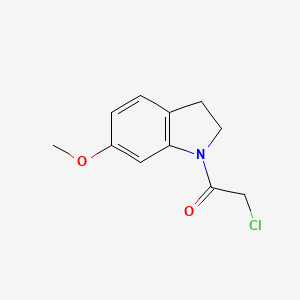
Methyl 2-(2-chloro-4-methoxy-5-methylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-chloro-4-methoxy-5-methylphenyl)acetate is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.67 g/mol . This compound is known for its unique chemical structure, which includes a chloro, methoxy, and methyl group attached to a phenyl ring, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chloro-4-methoxy-5-methylphenyl)acetate typically involves the esterification of 2-(2-chloro-4-methoxy-5-methylphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chloro-4-methoxy-5-methylphenyl)acetate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(2-hydroxy-4-methoxy-5-methylphenyl)acetic acid.
Reduction: 2-(2-chloro-4-methoxy-5-methylphenyl)ethanol.
Substitution: 2-(2-amino-4-methoxy-5-methylphenyl)acetate.
Scientific Research Applications
Methyl 2-(2-chloro-4-methoxy-5-methylphenyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(2-chloro-4-methoxy-5-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. For instance, its ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets such as enzymes or receptors . The chloro and methoxy groups can also influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
Methyl (2,4-dichlorophenoxy)acetate: Similar in structure but with two chloro groups instead of one.
Methyl 2-(2-chloro-4-methoxyphenyl)acetate: Lacks the methyl group on the phenyl ring.
Uniqueness
Methyl 2-(2-chloro-4-methoxy-5-methylphenyl)acetate is unique due to the presence of the chloro, methoxy, and methyl groups on the phenyl ring, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
methyl 2-(2-chloro-4-methoxy-5-methylphenyl)acetate |
InChI |
InChI=1S/C11H13ClO3/c1-7-4-8(5-11(13)15-3)9(12)6-10(7)14-2/h4,6H,5H2,1-3H3 |
InChI Key |
ZULYYVWTWZXKOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)Cl)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11881391.png)
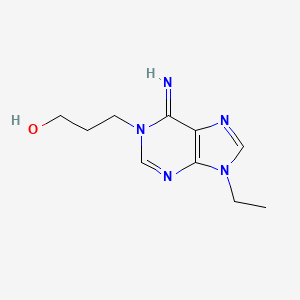

![3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine](/img/structure/B11881406.png)

![2-(Bromomethyl)-4-hydroxybenzo[d]oxazole](/img/structure/B11881413.png)
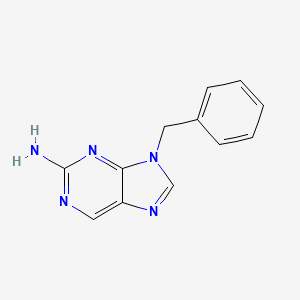
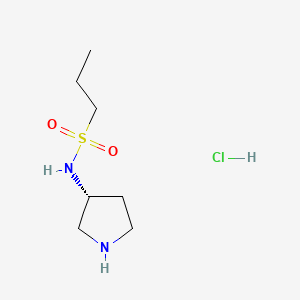
![4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11881436.png)
